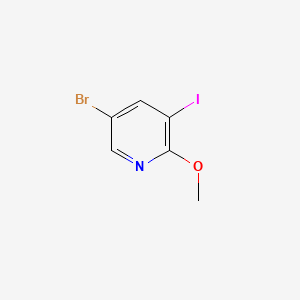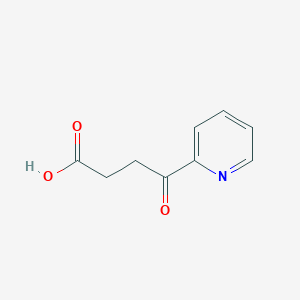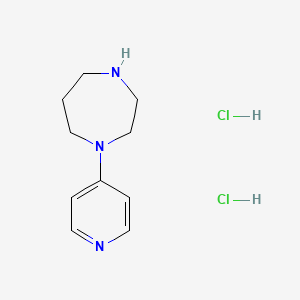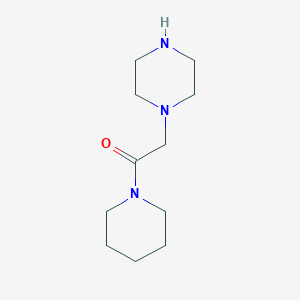
5-Bromo-3-iodo-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-iodo-2-methoxypyridine: is a halogenated heterocyclic compound with the molecular formula C6H5BrINO and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the bromination of 3-iodo-2-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-iodo-2-methoxypyridine can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the halogenated pyridine to less substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate are used in solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the bromine or iodine atoms.
Biaryl Compounds: Products formed from coupling reactions with boronic acids or esters.
科学研究应用
Chemistry: 5-Bromo-3-iodo-2-methoxypyridine is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its halogenated structure allows for versatile modifications through various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. It is used to create molecules with enhanced biological activity and improved pharmacokinetic properties .
Industry: The compound is utilized in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 5-Bromo-3-iodo-2-methoxypyridine is primarily related to its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a reactive intermediate, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds . The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
- 5-Bromo-2-iodopyridine
- 3-Bromo-5-iodopyridine
- 2-Bromo-5-iodo-3-methoxypyridine
Uniqueness: 5-Bromo-3-iodo-2-methoxypyridine is unique due to the specific positioning of the bromine, iodine, and methoxy groups on the pyridine ring. This arrangement provides distinct reactivity patterns and allows for selective functionalization, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
5-bromo-3-iodo-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVDYKJRRHTPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364024 |
Source


|
| Record name | 5-bromo-3-iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578007-66-6 |
Source


|
| Record name | 5-bromo-3-iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














